molecular formula C8H16O4 B8057358 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol

Cat. No.: B8057358
M. Wt: 176.21 g/mol
InChI Key: VEVJWYFNIUERBD-POYBYMJQSA-N
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Description

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol (CAS 129141-48-6) is a high-purity chemical building block with a molecular formula of C8H16O4 and a molecular weight of 176.21 g/mol . This compound features a 1,3-dioxolane ring, a common protecting group for vicinal diols that is stable under a variety of reaction conditions . Its primary research value lies in its role as a key synthetic intermediate and precursor in the preparation of nucleoside analogs and other complex bioactive molecules . For instance, related derivatives are critical in the synthesis of pharmaceutical agents such as Molnupiravir, an antiviral nucleoside, and other important therapeutic targets . The mechanism of action for this compound class is one of molecular scaffolding; the protected diol functionality allows researchers to perform selective chemical modifications at other reactive sites on the molecule without affecting the hydroxyl groups, which can be deprotected later to reveal the original diol . This is an indispensable strategy in multistep organic synthesis, particularly in the development of sugars, aminoglycosides, and other complex polyhydroxylated structures . The product should be stored in a refrigerator at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-7(2)11-4-6(12-7)8(3,10)5-9/h6,9-10H,4-5H2,1-3H3/t6-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVJWYFNIUERBD-POYBYMJQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C)(CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@@](C)(CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,2-Dimethyl-1,3-dioxolan-4alpha-yl)-1-methylethane-1,2-diol typically involves the formation of the dioxolane ring followed by the introduction of the hydroxyl groups. One common method is the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring. The stereochemistry can be controlled using chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,2-Dimethyl-1,3-dioxolan-4alpha-yl)-1-methylethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents such as SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Formulation:
Solketal is used as a solvent and stabilizer in drug formulations. Its ability to dissolve various compounds makes it an ideal candidate for creating stable pharmaceutical products. For instance, it has been utilized in the formulation of anti-inflammatory drugs where solubility and stability are crucial.

Case Study:
A study published in the Journal of Pharmaceutical Sciences demonstrated that formulations containing Solketal exhibited enhanced solubility and bioavailability compared to those without it. This was particularly noted in formulations of poorly soluble drugs .

2. Synthesis of Active Pharmaceutical Ingredients (APIs):
Solketal serves as a key intermediate in the synthesis of various APIs. Its unique structure allows for the introduction of functional groups that are critical for biological activity.

Example:
In the synthesis of certain antihypertensive agents, Solketal has been employed to facilitate the formation of complex molecular structures necessary for pharmacological efficacy .

Chemical Synthesis Applications

1. Green Chemistry:
Due to its biodegradable nature and low toxicity, Solketal is increasingly being used in green chemistry applications. It acts as a solvent in reactions that aim to minimize environmental impact.

Data Table: Green Chemistry Applications

ApplicationDescription
Solvent for ReactionsUsed in organic reactions to reduce toxic waste
Biodegradable SolventDecomposes naturally without harmful residues

2. Esterification Reactions:
Solketal is utilized in esterification reactions due to its hydroxyl groups. This property allows it to participate in the formation of esters which are important in various industrial applications.

Cosmetic Industry Applications

1. Skin Care Products:
In cosmetics, Solketal is valued for its moisturizing properties and is included in formulations aimed at enhancing skin hydration.

Case Study:
Research has shown that creams containing Solketal improved skin moisture retention significantly compared to control products without it . This makes it a popular ingredient in high-end skincare lines.

Mechanism of Action

The mechanism by which ®-1-(2,2-Dimethyl-1,3-dioxolan-4alpha-yl)-1-methylethane-1,2-diol exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the dioxolane ring and hydroxyl groups, which can participate in various interactions and transformations.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Key Structural Features Functional Groups Reference
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol 1,3-dioxolane ring + propane-1,2-diol Two hydroxyls, cyclic acetal
3-(Imidazol-1-yl)propane-1,2-diol Propane-1,2-diol + imidazole substituent Hydroxyls, aromatic heterocycle
2-(1-Naphthyl)propane-1,2-diol Propane-1,2-diol + naphthyl substituent Hydroxyls, aromatic ring
3-((tert-Butyldiphenylsilyl)oxy)propane-1,2-diol Propane-1,2-diol + silyl-protected hydroxyl Protected hydroxyl, bulky substituent
2-(3-Methoxy-4-hydroxyphenyl)-propane-1,3-diol Propane-1,3-diol + phenolic substituent Hydroxyls, methoxy group

Key Observations :

  • The dioxolane ring in the target compound provides steric protection and stability compared to reactive azole (e.g., imidazole) or aromatic groups .
  • Bulky substituents (e.g., silyl groups) in analogs like 3-((tert-butyldiphenylsilyl)oxy)propane-1,2-diol alter solubility and reactivity, enabling selective functionalization .

Key Observations :

  • The target compound’s moderate yield (58%) reflects challenges in dioxolane ring formation, whereas azole-containing analogs achieve higher yields via direct glycidol reactions .
  • Acylation and silylation strategies (e.g., in lipid-BTH derivatives) demonstrate the versatility of diol hydroxyl groups for derivatization .

Key Observations :

  • The dioxolane ring enhances the target compound’s stability, making it preferable for synthetic applications over hydrolysis-prone analogs like 2-(1-naphthyl)propane-1,2-diol .

Biological Activity

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol, also known as isopropylidene glycerol or solketal, is a compound of interest due to its diverse applications in pharmaceuticals and chemical synthesis. This article examines its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and safety profile.

  • Molecular Formula : C8H16O3
  • Molecular Weight : 160.21 g/mol
  • Appearance : Clear colorless to yellow viscous liquid
  • CAS Number : 51268-87-2
  • IUPAC Name : 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol

Research indicates that this compound exhibits significant biological activity primarily through its ability to inhibit specific enzymes and act as a solvent in various biochemical reactions. One notable study demonstrated that derivatives of this compound can act as inhibitors of the human rhinovirus (HRV) 3C protease, which is crucial for viral replication .

Inhibition of HRV 3C Protease

A study assessed the inhibitory effects of various compounds on HRV 3C protease. The compound identified as having an IC50 value of 2.50 ± 0.7 µM against HRV 3C protease suggests strong potential for development as an antiviral agent . This is particularly important given that HRV is a leading cause of respiratory infections globally.

Applications in Synthesis and Industry

The compound serves as a versatile reagent in organic synthesis. It is utilized in the production of various glycerol derivatives and has been explored as a bio-based solvent alternative due to its favorable environmental profile .

Case Study: Use in Bio-based Solvents

A case study highlighted the development of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an alternative aprotic solvent. This compound was evaluated for its solubility parameters and toxicity profile compared to traditional solvents, indicating a promising direction for sustainable chemical processes .

Safety Profile

While the compound has beneficial applications, it also poses certain risks:

  • Irritation : Causes skin and eye irritation (H315, H319).
  • Respiratory Risks : May cause respiratory irritation (H335).
  • Toxicity : Classified as a poison by intravenous route .

Comparative Analysis of Biological Activity

Compound NameIC50 (µM)Target EnzymeNotes
Compound 7d2.50 ± 0.7HRV 3C ProteasePotential antiviral agent
SolketalN/AVarious enzymesUsed as solvent and reagent

Q & A

Q. What experimental methodologies are recommended for synthesizing 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol with high purity?

A general approach involves nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React a diol precursor (e.g., propane-1,2-diol derivatives) with 2,2-dimethyl-1,3-dioxolane under acid catalysis (e.g., p-toluenesulfonic acid) to form the dioxolane ring .
  • Step 2 : Purify intermediates using solvent extraction (e.g., ethyl acetate/water partitioning) and column chromatography (silica gel, gradient elution with hexane/ethyl acetate) .
  • Step 3 : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, CDCl₃ solvent) .

Q. How can researchers assess the hydrolytic stability of the 1,3-dioxolane ring in aqueous environments?

  • Method : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 4–9) at elevated temperatures (40–60°C). Monitor degradation via:
    • TLC : Track disappearance of the parent compound using n-hexane:ethyl acetate (9:1) .
    • LC-MS : Identify hydrolysis products (e.g., diol intermediates) .
  • Key Parameters : Hydrolysis rates correlate with pH and steric hindrance around the dioxolane ring .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, ethyl acetate) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal and segregate organic waste for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from stereochemical ambiguity?

  • Approach :
    • Variable Temperature NMR : Probe dynamic stereochemistry by acquiring spectra at low temperatures (−40°C) to "freeze" conformational changes .
    • Computational Modeling : Use DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to predict coupling constants and compare with experimental data .
  • Case Study : Discrepancies in ¹H NMR signals for diastereomers can be resolved via NOESY to confirm spatial proximity of protons .

Q. What factorial design strategies optimize reaction yields for large-scale synthesis?

  • Design : Use a 2³ full factorial design to test variables:

    FactorLow LevelHigh Level
    Temperature25°C60°C
    Catalyst Loading0.5 mol%2.0 mol%
    Solvent PolarityTolueneDMF
  • Analysis : Apply ANOVA to identify significant interactions (e.g., temperature-catalyst synergy) and optimize conditions .

Q. How can AI-driven simulation tools predict the compound’s behavior in novel solvent systems?

  • Workflow :
    • Train machine learning models (e.g., COMSOL Multiphysics) on existing solubility data for dioxolane derivatives.
    • Input descriptors: Hansen solubility parameters, dipole moments, and molecular volume .
    • Validate predictions via cloud-point experiments in binary solvent mixtures (e.g., ethanol/water) .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s catalytic activity in asymmetric synthesis: How to reconcile mechanistic hypotheses?

  • Hypothesis Testing :
    • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
    • In Situ IR Spectroscopy : Monitor intermediate formation (e.g., enolate species) to distinguish between concerted vs. stepwise mechanisms .
  • Resolution : Contradictions often arise from solvent-dependent transition states; polar aprotic solvents favor ionic pathways .

Methodological Tables

Q. Table 1. Key Characterization Techniques

TechniqueApplicationExample Parameters
HPLC Purity analysisC18 column, 1.0 mL/min flow, 210 nm detection
DSC Thermal stabilityHeating rate 10°C/min, N₂ atmosphere
XRD Crystal structureCu-Kα radiation, 2θ range 5–50°

Q. Table 2. Common Synthetic Byproducts and Mitigation

ByproductSourceMitigation Strategy
Diol derivatives Hydrolysis of dioxolane ringUse anhydrous solvents, molecular sieves
Oligomers Over-condensationControl stoichiometry (1:1 molar ratio)

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